molecular formula C18H19BrN2O3 B267412 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

Cat. No. B267412
M. Wt: 391.3 g/mol
InChI Key: OISXGFPJQMMCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to have promising results in preclinical studies.

Mechanism of Action

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of the BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the BET proteins from interacting with chromatin, thereby inhibiting their ability to regulate gene expression.
Biochemical and Physiological Effects:
3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. Studies have shown that 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have cardioprotective effects in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its specificity for the BET proteins, which allows for the selective inhibition of their activity. Additionally, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the study of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the development of more potent analogs of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide that can achieve the desired effects at lower concentrations. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the development of more selective inhibitors of the BET proteins may provide new insights into the role of these proteins in disease development and progression.

Synthesis Methods

The synthesis of 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl) isopropylcarbamate to form the intermediate product. Finally, the intermediate product is reacted with 3-bromophthalic anhydride to yield the final product, 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide.

Scientific Research Applications

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that 3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been shown to play a crucial role in the development and progression of various diseases, including cancer.

properties

Product Name

3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)20-17(22)12-5-4-6-14(9-12)21-18(23)13-7-8-16(24-3)15(19)10-13/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

OISXGFPJQMMCDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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